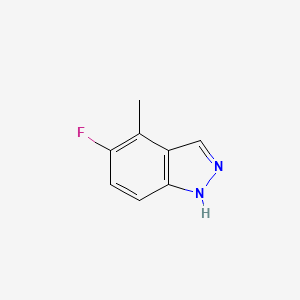

5-fluoro-4-methyl-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

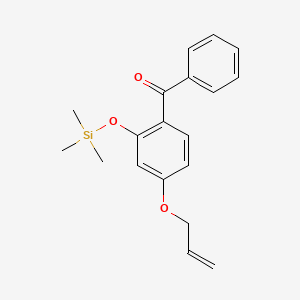

5-Fluoro-4-methyl-1H-indazole is a chemical compound with the linear formula C8H7FN2 . It has a molecular weight of 150.16 . It is a solid substance that is stored in dry conditions at room temperature .

Synthesis Analysis

The synthesis of indazole derivatives, including 5-fluoro-4-methyl-1H-indazole, has been a topic of interest in recent years . One of the strategies includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent . A specific method involves the use of Pt single atoms anchored on defect-rich CeO2 nanorods (Pt1/CeO2), in conjunction with the alcoholysis of ammonia borane, to promote exceptionally E-selective hydrogenation of α-diazoesters .

Molecular Structure Analysis

The molecular structure of 5-fluoro-4-methyl-1H-indazole is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C8H7FN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11) .

Chemical Reactions Analysis

Indazoles, including 5-fluoro-4-methyl-1H-indazole, are important building blocks for the preparation of countless other N-containing biologically active molecules . The reactions of indazoles are influenced by their tautomerism, which greatly affects their synthesis, reactivity, and even their biological properties .

Physical And Chemical Properties Analysis

5-Fluoro-4-methyl-1H-indazole is a solid substance . It is stored in dry conditions at room temperature . The compound has a molecular weight of 150.16 .

Applications De Recherche Scientifique

Chemical Properties and Storage

5-Fluoro-4-methyl-1H-indazole has a molecular weight of 150.16 and is typically stored in a dry room at normal temperature .

Synthetic Approaches

Recent strategies for the synthesis of 1H- and 2H-indazoles, including 5-Fluoro-4-methyl-1H-indazole, have been published over the last five years . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Applications in Dye-Sensitized Solar Cells (DSSCs)

Indazole, a highly conjugated molecule, has applications in dye-sensitized solar cells (DSSCs) . Specifically, 4-fluoro-1H-indazole can coordinate to metal center (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Medicinal Applications

Indazole-containing heterocyclic compounds, including 5-Fluoro-4-methyl-1H-indazole, have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Use in Respiratory Disease Treatment

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Use in Cell Growth Inhibition

A compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, with a mean GI 50 of 1.90 μM, being very effective against colon and melanoma cell lines .

Safety and Hazards

5-Fluoro-4-methyl-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Orientations Futures

Indazole derivatives, including 5-fluoro-4-methyl-1H-indazole, have been the subject of extensive research due to their wide range of pharmacological activities . Future research will likely focus on developing more efficient synthesis methods and exploring new biological activities of these compounds .

Mécanisme D'action

Target of Action

5-Fluoro-4-methyl-1H-indazole is a derivative of the indazole family . Indazole derivatives have been found to possess a wide variety of biological properties, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . .

Mode of Action

Indazole derivatives have been found to interact with multiple receptors, which could be helpful in developing new useful derivatives . For instance, some indazole derivatives have been found to inhibit cell growth, being very effective against certain types of cancer cell lines .

Biochemical Pathways

Indazole derivatives have been found to inhibit the production of certain mediators in osteoarthritis (oa) cartilage in a concentration-dependent manner . For instance, some indazole derivatives inhibited the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .

Result of Action

Some indazole derivatives have been found to inhibit cell growth, being very effective against certain types of cancer cell lines .

Action Environment

Users are advised to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation when handling the compound .

Propriétés

IUPAC Name |

5-fluoro-4-methyl-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDVHNBGTTXLCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670343 |

Source

|

| Record name | 5-Fluoro-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105391-69-3 |

Source

|

| Record name | 5-Fluoro-4-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B560984.png)

![2-[(Isopropoxymethyl)sulfanyl]pyridine 1-oxide](/img/structure/B560989.png)

![8-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B560997.png)